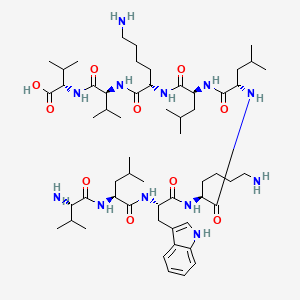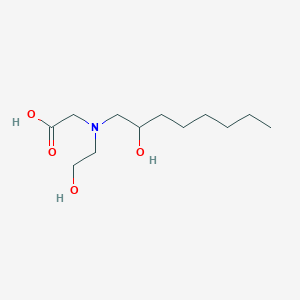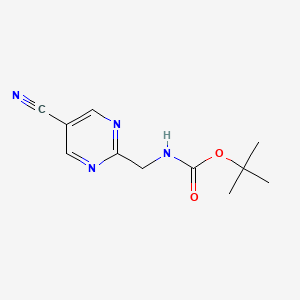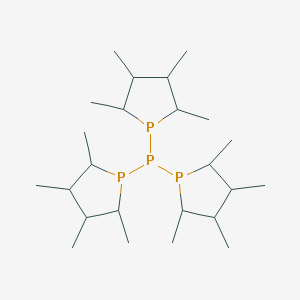![molecular formula C22H27NO5 B12571821 Decanoic acid, 10-[[4-(acetyloxy)-1-naphthalenyl]amino]-10-oxo- CAS No. 608513-51-5](/img/structure/B12571821.png)
Decanoic acid, 10-[[4-(acetyloxy)-1-naphthalenyl]amino]-10-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decanoic acid, 10-[[4-(acetyloxy)-1-naphthalenyl]amino]-10-oxo- is a complex organic compound with the molecular formula C22H27NO5 This compound is characterized by the presence of a decanoic acid backbone, a naphthalenyl group, and an acetyloxy functional group
Métodos De Preparación
The synthesis of decanoic acid, 10-[[4-(acetyloxy)-1-naphthalenyl]amino]-10-oxo- involves multiple steps and specific reaction conditionsThe acetyloxy group is typically introduced via acetylation using acetic anhydride . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Análisis De Reacciones Químicas
Decanoic acid, 10-[[4-(acetyloxy)-1-naphthalenyl]amino]-10-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The acetyloxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Decanoic acid, 10-[[4-(acetyloxy)-1-naphthalenyl]amino]-10-oxo- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of decanoic acid, 10-[[4-(acetyloxy)-1-naphthalenyl]amino]-10-oxo- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The presence of the naphthalenyl group and acetyloxy functional group plays a crucial role in its binding affinity and specificity .
Comparación Con Compuestos Similares
Decanoic acid, 10-[[4-(acetyloxy)-1-naphthalenyl]amino]-10-oxo- can be compared with other similar compounds such as:
Decanoic acid: A simpler fatty acid with a similar backbone but lacking the naphthalenyl and acetyloxy groups.
10-Hydroxydecanoic acid: Another derivative of decanoic acid with a hydroxyl group instead of the acetyloxy group.
Capric acid: . The uniqueness of decanoic acid, 10-[[4-(acetyloxy)-1-naphthalenyl]amino]-10-oxo- lies in its specific functional groups and their combined effects on its chemical behavior and applications.
Propiedades
Número CAS |
608513-51-5 |
|---|---|
Fórmula molecular |
C22H27NO5 |
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
10-[(4-acetyloxynaphthalen-1-yl)amino]-10-oxodecanoic acid |
InChI |
InChI=1S/C22H27NO5/c1-16(24)28-20-15-14-19(17-10-8-9-11-18(17)20)23-21(25)12-6-4-2-3-5-7-13-22(26)27/h8-11,14-15H,2-7,12-13H2,1H3,(H,23,25)(H,26,27) |
Clave InChI |
CLHUHGGFODFWGQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC=C(C2=CC=CC=C21)NC(=O)CCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(5-Carboxy-3-formyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B12571746.png)


![1-Methoxy-3-[2-(2,6,6-trimethylcyclohex-2-en-1-yl)ethenyl]benzene](/img/structure/B12571765.png)
![2-{2-[2-(Ethoxycarbonyl)phenyl]ethyl}benzoic acid](/img/structure/B12571772.png)

![N-(2-Methylphenyl)-N'-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B12571777.png)
![{[(3-Methylbut-1-en-1-yl)oxy]methyl}benzene](/img/structure/B12571787.png)
![2-[(Methanesulfonyl)amino]phenyl benzoate](/img/structure/B12571795.png)
![1-Benzyl-2-[(2,4-dinitrophenyl)methylidene]-1,2-dihydropyridine](/img/structure/B12571810.png)

![Platinum;tricyclohexyl-[tricyclohexylphosphaniumyl-bis(2,4,6-trimethylphenyl)silyl]phosphanium](/img/structure/B12571820.png)
![Methyl 4-[(benzoyloxy)methyl]-2-oxo-2H-pyran-5-carboxylate](/img/structure/B12571825.png)

